molecular formula C8H7N3O3 B1503334 4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine CAS No. 1190314-09-0

4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1503334
CAS No.: 1190314-09-0
M. Wt: 193.16 g/mol
InChI Key: SVQUXVKKVATWKK-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C8H7N3O3. It is a derivative of pyrrolo[3,2-c]pyridine, featuring a methoxy group (-OCH3) at the 4-position and a nitro group (-NO2) at the 3-position on the pyrrolo[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common approach is the nitration of 4-methoxy-1H-pyrrolo[3,2-c]pyridine using nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction conditions require careful control of temperature and reaction time to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods allow for efficient production and purification of the compound, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents such as iron (Fe) or tin (Sn) in acidic conditions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium azide (NaN3) or halides (e.g., iodide, chloride).

Major Products Formed:

  • Oxidation: Oxidation of the nitro group can lead to the formation of nitroso derivatives or carboxylic acids.

  • Reduction: Reduction of the nitro group can produce amines or hydroxylamines.

Scientific Research Applications

4-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its effects on various biological targets.

  • Medicine: The compound's potential therapeutic applications are being investigated, particularly in the treatment of infectious diseases and cancer.

  • Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components. The exact molecular targets and pathways involved are still under investigation, but research suggests that the compound may affect enzymes, receptors, and signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

4-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine is structurally similar to other pyrrolo[3,2-c]pyridine derivatives, such as 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine and 4-methoxy-1H-pyrrolo[2,3-c]pyridine. its unique combination of methoxy and nitro groups sets it apart, giving it distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other derivatives may not be as effective.

Properties

IUPAC Name

4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8-7-5(2-3-9-8)10-4-6(7)11(12)13/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQUXVKKVATWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101263058
Record name 4-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101263058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190314-09-0
Record name 4-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190314-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101263058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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